For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methylammonium (B1206745) Bromide: Crystal Structure and Properties
This technical guide provides a comprehensive overview of the crystal structure, properties, and synthesis of methylammonium bromide (CH₃NH₃Br or MABr), a key precursor in the fabrication of perovskite-based optoelectronic devices.
Introduction
Methylammonium bromide (MABr) is an organic ammonium (B1175870) halide salt that has garnered significant attention as a fundamental building block for methylammonium lead halide perovskites (e.g., MAPbBr₃). These perovskites are at the forefront of research for next-generation solar cells, light-emitting diodes (LEDs), and photodetectors. Understanding the intrinsic properties of MABr is crucial for controlling the crystallization, morphology, and ultimate performance of these advanced materials. This guide details the known structural, optical, and thermal properties of pure MABr, along with detailed experimental protocols for its synthesis and characterization.
Crystal Structure
Methylammonium bromide is a white crystalline solid at room temperature.[1] While it is a fundamental component of the well-studied cubic perovskite MAPbBr₃, detailed crystallographic data for pure MABr is less commonly reported. However, characterization via X-ray diffraction (XRD) confirms its crystalline nature.[2][3] The structure of related simple ammonium halides, such as NH₄Br, is known to be cubic (space group P4̅3m).[4]
Further structural analysis of pure MABr powder can be performed using the data available in public repositories, which includes raw XRD and Fourier-transform infrared spectroscopy (FTIR) data.[2][3]
Table 1: Crystallographic and Physical Properties of Methylammonium Bromide
| Property | Value / Description |
| Chemical Formula | CH₃NH₃Br |
| Molar Mass | 111.97 g/mol |
| Appearance | White crystalline solid |
| Crystal System | Crystalline, specific phase data requires further analysis |
| XRD Data Reference | Available via Mendeley Data[2][3] |
| FTIR Data Reference | Available via Mendeley Data[2][3] |
Material Properties
Optical Properties
Pure methylammonium bromide is transparent in the visible light spectrum, which is a critical property for its use in perovskite solar cells where it should not absorb light intended for the active perovskite layer. Its optical band gap is therefore expected to be in the ultraviolet range. Direct measurements on pure MABr are not widely available in the literature, but data from related compounds suggest a very wide band gap. For instance, a composite film containing cetyltrimethylammonium bromide (a related organic halide) exhibited an optical band gap of 4.162 eV.[5] Furthermore, theoretical calculations for ammonium bromide (NH₄Br) place its band gap at 4.04 eV.[4]
Table 2: Optical Properties of Methylammonium Bromide
| Property | Value / Description |
| Appearance | White, transparent crystals[1] |
| Spectral Range | Transparent in the visible spectrum |
| Optical Band Gap | > 4.0 eV (inferred from related compounds)[4][5] |
| Photoluminescence | Not typically observed in the visible range |
Thermal Properties
The thermal stability of MABr is a critical parameter, as perovskite device fabrication often involves annealing steps. MABr has a relatively high melting point and decomposes at elevated temperatures. Thermogravimetric analysis (TGA) shows that the material evaporates in a single, uniform step.[2][3] The primary decomposition products are gaseous methylamine (B109427) (CH₃NH₂) and hydrogen bromide (HBr).[6]
Table 3: Thermal Properties of Methylammonium Bromide
| Property | Value / Description |
| Melting Point | 293-296 °C[7] |
| Decomposition Onset | Detectable decomposition begins around 60 °C[6] |
| Decomposition Products | Methylamine (CH₃NH₂) and Hydrogen Bromide (HBr)[6] |
| Thermal Analysis Profile (TGA) | Evaporates in a single step[2][3] |
Experimental Protocols
Synthesis of Methylammonium Bromide Powder
A common and straightforward method for synthesizing MABr is through the acid-base reaction of methylamine and hydrobromic acid.[8]
Materials:
-
Methylamine (CH₃NH₂) 40% in aqueous solution
-
Hydrobromic acid (HBr) 47%
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Place a round-bottom flask containing a magnetic stir bar in an ice bath.
-
Slowly add 47% hydrobromic acid to an excess of 40% aqueous methylamine solution under vigorous stirring. A 1:1.3 molar ratio of HBr to CH₃NH₂ can be used.[8]
-
Continue stirring the resulting solution in the ice bath for approximately 2 hours.[9]
-
Remove the solvent using a rotary evaporator at around 60 °C for 45 minutes, which will yield a white powder.[9]
-
To purify the product, wash the white powder crystals three times with diethyl ether.
-
Dry the final product overnight in a vacuum oven at 60 °C.[9]
Characterization Protocols
XRD is used to confirm the crystallinity and phase purity of the synthesized MABr powder.
Instrumentation:
-
A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) and a suitable detector (e.g., PIXcel3D).[10]
Procedure:
-
Grind a small amount of the synthesized MABr powder to ensure a fine, homogeneous sample.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction pattern over a 2θ range suitable for organic salts (e.g., 10-70°).
-
Analyze the resulting diffractogram to identify crystalline peaks. Compare the pattern against reference data, such as that available from the ICDD PDF4+ database or other crystallographic repositories.[2][3][10]
TGA is employed to study the thermal stability and decomposition profile of MABr.
Instrumentation:
-
A thermogravimetric analyzer capable of operating under a controlled atmosphere (e.g., flowing nitrogen).
Procedure:
-
Place a small, accurately weighed amount of MABr powder (typically 5-10 mg) into a TGA crucible.
-
Heat the sample from room temperature to a temperature above its expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The resulting curve will show the onset of decomposition and the temperature range over which it occurs.[11]
UV-Vis spectroscopy is used to determine the optical absorbance properties and estimate the optical band gap of MABr.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Prepare a dilute solution of MABr in a UV-transparent solvent, such as deionized water or ethanol.
-
Use a quartz cuvette for the measurements.
-
Record the absorption spectrum against a solvent-only reference blank over a range from the deep UV to the near-infrared (e.g., 200-800 nm).
-
The spectrum is expected to show high transmittance in the visible region (400-700 nm) with a sharp absorption edge in the UV region, from which the optical band gap can be estimated using a Tauc plot.
Logical Relationships in Perovskite Formation
Methylammonium bromide does not function as an active material on its own but is a critical precursor that provides the organic cation (CH₃NH₃⁺) and a halide anion (Br⁻) to form the [ABX₃] perovskite crystal structure when combined with a metal halide like lead(II) bromide (PbBr₂).
References
- 1. Methylammonium bromide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ATR-FTIR, XRD, and TGA data for methylammonium iodide, methylammonium bromide, formamidinium iodide, and formamdinium bromide characterization - Mendeley Data [data.mendeley.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Methylammonium bromide synthesis - chemicalbook [chemicalbook.com]
- 8. gcs.itb.ac.id [gcs.itb.ac.id]
- 9. scispace.com [scispace.com]
- 10. Surface Engineering of Methylammonium Lead Bromide Perovskite Crystals for Enhanced X-ray Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
